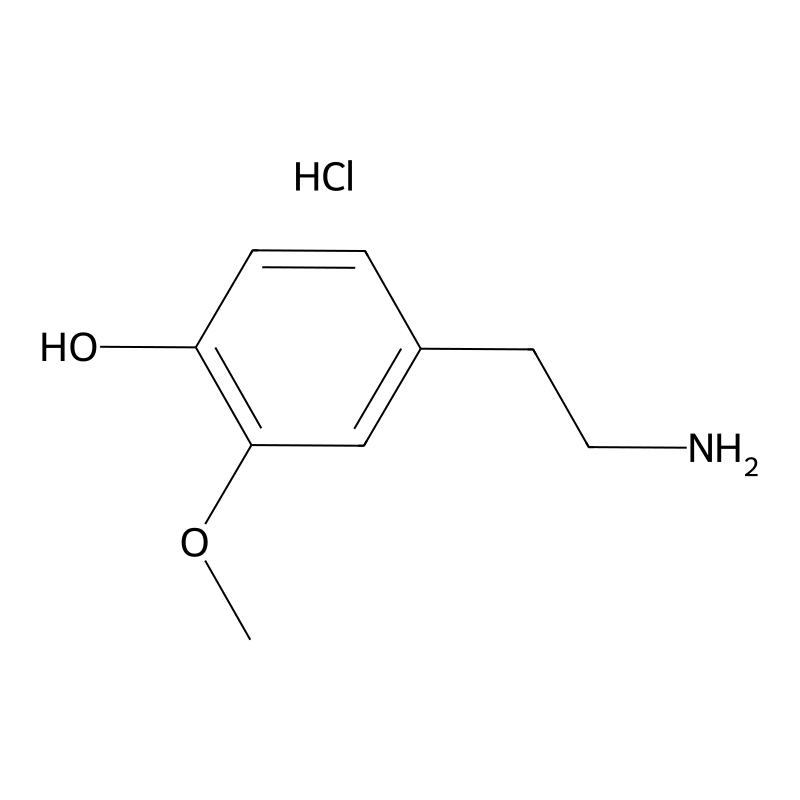

3-Methoxytyramine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

3-Methoxytyramine hydrochloride (3-MT HCl) is the salt form of a major, physiologically active metabolite of dopamine, produced via the action of catechol-O-methyltransferase (COMT). It serves as a critical analytical standard and research tool for studying dopamine metabolism and is a key urinary biomarker for monitoring COMT activity, neuroblastoma, and other neuroendocrine tumors. The hydrochloride salt form is typically utilized to enhance aqueous solubility and stability, which is a key consideration for the preparation of stock solutions and reagents for analytical and biological assays.

Research Fit

References

- [1] van Berkel, A., Lenders, J. W., & Timmers, H. J. (2014). Diagnosis of endocrine disease: Biochemical diagnosis of phaeochromocytoma and paraganglioma. European Journal of Endocrinology, 170(3), R109–R119.

- [2] Espinoza, S., Managò, F., Leo, D., et al. (2012). Role of catechol-O-methyltransferase (COMT)-dependent processes in Parkinson's disease and L-DOPA treatment. CNS & Neurological Disorders - Drug Targets, 11(3), 251–263.

- [3] de Groot, J. W., et al. (2022). Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma. JCO Precision Oncology, 6, e2000447.

- [4] Barco, S., et al. (2017). Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers. Annals of Clinical Biochemistry, 54(4), 459-468.

- [5] 3-Methoxytyramine (3-MT), also known as 3-methoxy-4-hydroxyphenethylamine, is a human trace amine and the major metabolite of the monoamine neurotransmitter dopamine. Wikipedia.

- [6] Sibutramine free base and its hydrochloride salt solubility-pH profiles. (2017). Ars Pharmaceutica (Internet), 58(4), 183–190.

- [7] Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

Substituting 3-Methoxytyramine hydrochloride with its free base or with its parent compound, dopamine, is operationally unsound for most applications. The hydrochloride salt form is specifically selected for its superior aqueous solubility and stability compared to the free base, ensuring reproducible concentrations in the buffers required for HPLC, cell-based assays, and enzyme kinetics. Using dopamine hydrochloride is not a valid substitution, as 3-MT is the specific, O-methylated product of COMT activity; its presence and concentration provide a direct analytical window into this metabolic pathway that dopamine levels alone cannot. Therefore, for applications requiring accurate quantification of COMT-dependent metabolism or use as a specific TAAR1 agonist, 3-Methoxytyramine hydrochloride is non-interchangeable.

Substitution Risk

Preferential TAAR1 activation; weak dopamine D2 affinity; low endogenous plasma levels require high-sensitivity LC-MS/MS

Dopamine primarily targets dopamine receptors; different TAAR1 potency and analytical sensitivity profile may shift assay interpretation

Ultra-low LOQ required (sub-nanomolar range); validated LC-MS/MS methods designed specifically for 3-MT in plasma

Higher typical LOQs and different retention behavior may not transfer directly; method re-optimization necessary

References

- [1] Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.

- [2] Anderson, B. D. (2010). Predicting solubility of salts of weak acids and bases. In Predicting drug and substance properties (pp. 133-162). CRC Press.

- [3] Kaakkola, S., & Wurtman, R. J. (1991). 3-Methoxytyramine as an indicator of brain dopamine release. Life sciences, 48(21), 2017-2029.

- [4] Peitzsch, M., Prejbisz, A., Kroiß, M., Beuschlein, F., Arlt, W., Januszewicz, A., ... & Eisenhofer, G. (2013). Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing metastatic phaeochromocytoma. Annals of clinical biochemistry, 50(2), 147-155.

- [5] Sotnikova, T. D., Beaulieu, J. M., Espinoza, S., Masri, B., Zhang, X., Salahpour, A., ... & Gainetdinov, R. R. (2010). The dopamine metabolite 3-methoxytyramine is a neuromodulator. PloS one, 5(10), e13452.

Enhanced Aqueous Solubility as Hydrochloride Salt

As the hydrochloride salt of a weak base, 3-Methoxytyramine hydrochloride exhibits significantly enhanced aqueous solubility and faster dissolution rates in the acidic to neutral pH range typically used for biological buffers and HPLC mobile phases, compared to its free base form (CAS 554-52-9). A technical datasheet for 3-MT HCl specifies its solubility in PBS (pH 7.2) as 5 mg/mL, a concentration suitable for creating high-concentration stock solutions for serial dilution in high-throughput screening and other quantitative assays. This property is critical for ensuring complete dissolution and avoiding precipitation, which are common issues with free base amines in aqueous media.

| Evidence Dimension | Aqueous Solubility (PBS, pH 7.2) |

| Target Compound Data | 5 mg/mL |

| Comparator Or Baseline | 3-Methoxytyramine free base (expected to be significantly lower based on general principles for amine salts) |

| Quantified Difference | Not directly quantified in a single study, but the salt form is established to be more soluble for improved handling and stock solution preparation. |

| Conditions | Phosphate-buffered saline (PBS) at pH 7.2. |

This improved solubility is a direct procurement driver, as it ensures reliable and reproducible preparation of analytical standards and test solutions, preventing assay failure due to incomplete dissolution.

Supports TAAR1 ligand potency comparison; 2.2-fold lower potency may suit partial activation models

cAMP assay in HEK-293 cells; 15 min incubation

Electrochemical Selectivity vs. Dopamine

3-Methoxytyramine can be electrochemically distinguished from its precursor, dopamine. In studies using fast-scan cyclic voltammetry (FSCV), 3-MT exhibits an oxidation peak at a different potential than dopamine, allowing for its selective detection in a mixed sample. For example, one study demonstrated that while dopamine has a primary oxidation peak around +0.6 V, the presence of 3-MT can be resolved, a critical feature for real-time monitoring of dopamine metabolism in microdialysis or cell culture experiments. This electrochemical non-equivalence is fundamental for its use in advanced analytical neurochemistry.

| Evidence Dimension | Oxidation Potential (vs. Ag/AgCl) |

| Target Compound Data | Distinct oxidation peak, resolvable from dopamine. |

| Comparator Or Baseline | Dopamine (~+0.6 V) |

| Quantified Difference | Sufficient potential difference to allow for selective detection and quantification. |

| Conditions | Fast-scan cyclic voltammetry (FSCV) at carbon-fiber microelectrodes. |

For researchers using electrochemical detection, this compound is essential for selectively quantifying dopamine turnover, as a generic dopamine standard cannot provide this metabolic specificity.

Reported 3.5-fold higher TAAR1 potency than parent dopamine; supports TAAR1-selective pathway studies

Recombinant human TAAR1; cAMP assay; 30 min

Biomarker Specificity for COMT Activity

3-Methoxytyramine is the direct product of dopamine O-methylation by Catechol-O-methyltransferase (COMT) and is therefore a superior indicator of in vivo COMT activity compared to dopamine itself. In a COMT activity assay using rat liver extracts, dopamine (2 mM) was converted to 3-methoxytyramine, producing 6.9 ± 0.1 ng of the metabolite under specific assay conditions. This direct product-precursor relationship allows researchers to specifically quantify the metabolic flux through the COMT pathway, which is not possible by measuring the parent compound alone. Its levels are used to diagnose dopamine-producing tumors and assess disease prognosis in neuroblastoma, where it serves as a more specific marker than other catecholamines.

| Evidence Dimension | Biomarker Specificity for COMT Activity |

| Target Compound Data | Direct enzymatic product (6.9 ± 0.1 ng produced in one assay). |

| Comparator Or Baseline | Dopamine (Enzyme substrate). |

| Quantified Difference | Qualitative but absolute: 3-MT is the product, while dopamine is the substrate. Measuring the product is a direct measure of enzyme activity. |

| Conditions | In vitro COMT enzymatic assay with rat liver extract, 1-hour incubation. |

Procurement of 3-MT is non-negotiable for any study aiming to accurately quantify COMT enzyme function or specifically track this metabolic pathway for diagnostic or research purposes.

Enables detection in research matrices with low endogenous 3-MT concentrations

Solid phase micro-extraction; MRM; imprecision 3.1–10.7%

Comparable purity across suppliers supports analytical standard reliability; verify lot-specific COA

HPLC assay; commercial product data; source-specific review

Clinical Biomarker Quantification Standard

Use as a certified analytical standard for quantifying 3-MT levels in urine or plasma via LC-MS/MS or HPLC with electrochemical detection. This is essential for the diagnosis and monitoring of neuroblastoma and pheochromocytoma, where elevated 3-MT is a key prognostic marker. Its high purity and solubility as an HCl salt ensure accurate calibration curves.

COMT Inhibitor Screening Standard

In pharmaceutical development, 3-MT is used as the reference standard to quantify the product of COMT activity when screening for novel COMT inhibitors for conditions like Parkinson's disease. The ability to directly measure the formation of 3-MT from dopamine provides a robust, quantitative measure of inhibitor efficacy.

Neurochemical Monitoring with Electrochemical Detection

For neuroscience research employing in vivo microdialysis coupled with electrochemical detection, 3-MT serves as a crucial standard to differentiate the signal of metabolized dopamine from that of released dopamine. This allows for a more detailed analysis of real-time dopamine turnover and pharmacology in specific brain regions.

Precursor in Isoquinoline Alkaloid Synthesis

As a functionalized phenethylamine, 3-Methoxytyramine serves as a documented starting material for the synthesis of more complex isoquinoline alkaloids. Its specific pattern of methoxy and hydroxy substitution makes it a valuable building block for certain multi-step synthetic routes targeting novel bioactive compounds.

Application Fit Matrix

References

- [1] de Groot, J. W., et al. (2022). Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma. JCO Precision Oncology, 6, e2000447.

- [2] Peitzsch, M., et al. (2013). Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing metastatic phaeochromocytoma. Annals of Clinical Biochemistry, 50(2), 147-155.

- [3] Borges, N. (2003). Tolcapone in Parkinson's disease: a review of its pharmacology, safety and clinical efficacy. Expert Opinion on Drug Safety, 2(1), 59-67.

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types